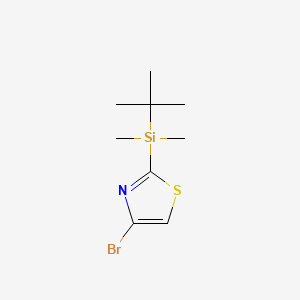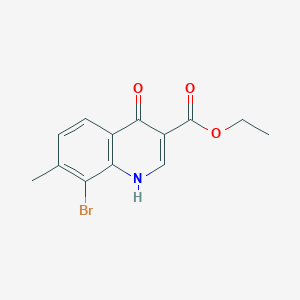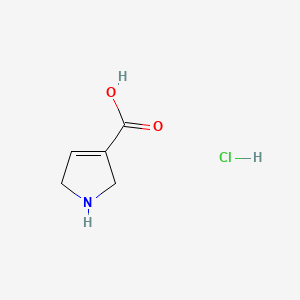![molecular formula C6H4IN3 B8207806 2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8207806.png)
2-iodo-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
2-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a pyrrolo[2,3-d]pyrimidine core structure with an iodine atom at the 2-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Iodination of Pyrrolo[2,3-d]pyrimidine Derivatives: One common method involves the iodination of pyrrolo[2,3-d]pyrimidine derivatives using iodine or iodine-containing reagents under specific reaction conditions.
Halogen Exchange Reactions: Another approach is halogen exchange reactions where a halogen atom in the pyrrolo[2,3-d]pyrimidine core is replaced with iodine using iodine sources.
Industrial Production Methods: The industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution Reactions: Substitution reactions at the iodine position are common, where the iodine atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms where the iodine atom is replaced by hydrogen or other groups.
Substitution Products: A wide range of substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
2-Iodo-7H-pyrrolo[2,3-d]pyrimidine is similar to other halogenated pyrrolo[2,3-d]pyrimidines, such as 2-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2-bromo-7H-pyrrolo[2,3-d]pyrimidine. These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its iodine atom, which can impart distinct chemical and biological properties compared to its chloro and bromo counterparts.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
2-Bromo-7H-pyrrolo[2,3-d]pyrimidine
2-Fluoro-7H-pyrrolo[2,3-d]pyrimidine
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
This comprehensive overview provides a detailed understanding of 2-iodo-7H-pyrrolo[2,3-d]pyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKOVXVHYAKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8207738.png)









![4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine](/img/structure/B8207798.png)

![tert-Butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate](/img/structure/B8207814.png)

